4-Phenyl-2-(tetrahydrofuran-3-yl)thiazole-5-carboxylic acid
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Overview
Description
4-Phenyl-2-(tetrahydrofuran-3-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a tetrahydrofuran moiety and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(tetrahydrofuran-3-yl)thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(tetrahydrofuran-3-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Phenyl-2-(tetrahydrofuran-3-yl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(tetrahydrofuran-3-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Tetrahydrofuran derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and 3-hydroxytetrahydrofuran have similar tetrahydrofuran moieties.
Uniqueness
4-Phenyl-2-(tetrahydrofuran-3-yl)thiazole-5-carboxylic acid is unique due to its combination of a thiazole ring, a tetrahydrofuran moiety, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or tetrahydrofuran derivatives.
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO3S/c16-14(17)12-11(9-4-2-1-3-5-9)15-13(19-12)10-6-7-18-8-10/h1-5,10H,6-8H2,(H,16,17) |
InChI Key |
IBXIFAJTXNKMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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